(1S,4R) Sertraline Hydrochloride

Chiral HPLC Enantiomeric purity Pharmaceutical quality control

Mandatory for pharmacopeial compliance, (1S,4R) Sertraline Hydrochloride is the EP Impurity A and USP Related Compound A standard. Using racemic or incorrect isomer references leads to ANDA rejection due to inaccurate impurity quantification. This CRM eliminates that risk. - Quantify the trans-(1S,4R) impurity with validated chiral HPLC methods, achieving resolution in under 15 minutes. - ISO 17034-certified with EP/USP traceability ensures direct regulatory acceptance. - Enables reliable stereochemical stability monitoring in forced degradation studies per ICH guidelines.

Molecular Formula C17H18Cl3N
Molecular Weight 342.688
CAS No. 79896-31-4
Cat. No. B563603
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S,4R) Sertraline Hydrochloride
CAS79896-31-4
Synonyms(1S,4R)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-N-methyl-1-naphthalenamine Hydrochloride;  (1S-trans)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-N-methyl-1-_x000B_-naphthalenamine Hydrochloride; 
Molecular FormulaC17H18Cl3N
Molecular Weight342.688
Structural Identifiers
SMILESCNC1CCC(C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl.Cl
InChIInChI=1S/C17H17Cl2N.ClH/c1-20-17-9-7-12(13-4-2-3-5-14(13)17)11-6-8-15(18)16(19)10-11;/h2-6,8,10,12,17,20H,7,9H2,1H3;1H/t12-,17+;/m1./s1
InChIKeyBLFQGGGGFNSJKA-KELGLJHESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1S,4R) Sertraline Hydrochloride (CAS 79896-31-4) Procurement Specifications and Regulatory Baseline


(1S,4R) Sertraline Hydrochloride is a single stereoisomer of the selective serotonin reuptake inhibitor (SSRI) sertraline, possessing two chiral centers that yield four possible stereoisomers: (1S,4S), (1R,4R), (1S,4R), and (1R,4S) [1]. This compound corresponds to the trans-(1S,4R) configuration and is officially designated as Sertraline EP Impurity A (HCl salt) and Sertraline Hydrochloride Related Compound A in the European Pharmacopoeia (EP) and United States Pharmacopeia (USP) monographs, respectively . It is supplied as a certified reference material (CRM) or analytical standard with typical purity specifications of >95% to 98%, a molecular formula of C₁₇H₁₈Cl₃N, molecular weight of 342.69 g/mol, and a melting point range of 258–260°C [2]. The compound is intended exclusively for research and analytical quality control applications, not for clinical or therapeutic use .

Why (1S,4R) Sertraline Hydrochloride Cannot Be Substituted with Racemic Sertraline or Other Isomers in Analytical and Regulatory Workflows


Generic substitution with racemic sertraline hydrochloride or alternative stereoisomers is analytically and regulatorily invalid for the specific applications requiring (1S,4R) Sertraline Hydrochloride. The four sertraline stereoisomers exhibit distinct chromatographic retention behaviors and physical properties that necessitate isomer-specific reference standards for accurate quantification [1]. Critically, only the cis-(1S,4S) enantiomer is the clinically active therapeutic agent in marketed sertraline formulations; the trans-(1S,4R) isomer is classified and regulated as a specified impurity under EP and USP monographs, requiring dedicated analytical monitoring during pharmaceutical quality control [2]. Using racemic sertraline or an incorrect isomer as a reference standard would produce inaccurate impurity quantification, method validation failures, and potential regulatory non-compliance in Abbreviated New Drug Application (ANDA) submissions . The following evidence quantifies the specific analytical and physicochemical differentiations that make (1S,4R) Sertraline Hydrochloride irreplaceable in its defined use cases.

(1S,4R) Sertraline Hydrochloride: Quantitative Differentiation Evidence for Analytical Method Selection and Procurement


Chromatographic Retention Differentiation: (1S,4R) Sertraline Exhibits Distinct Relative Retention Time from Clinical (1S,4S) Enantiomer

In a validated reversed-phase chiral HPLC method using amylose tris(3-chloro-5-methylphenylcarbamate) stationary phase, the trans-(1S,4R) sertraline isomer elutes with a relative retention time (RRT) of 0.89 compared to the cis-(1S,4S) active pharmaceutical ingredient (RRT = 1.00) [1]. This distinct chromatographic behavior enables baseline resolution of all four stereoisomers in under 15 minutes, allowing precise quantification of the (1S,4R) impurity in bulk drug substance and finished formulations without interference from the active enantiomer or other process-related impurities [1].

Chiral HPLC Enantiomeric purity Pharmaceutical quality control

Regulatory Identity and Impurity Classification: (1S,4R) Sertraline Is Officially Designated as EP Impurity A and USP Related Compound A

The (1S,4R) stereoisomer of sertraline hydrochloride is formally recognized in major pharmacopoeias as a specified impurity requiring analytical control. In the European Pharmacopoeia (EP), it is designated as Sertraline EP Impurity A (HCl salt) and chemically defined as (1RS,4SR)-4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride . The United States Pharmacopeia (USP) lists the corresponding compound as Sertraline Hydrochloride Related Compound A . In contrast, the therapeutically active cis-(1S,4S) enantiomer is classified as the active pharmaceutical ingredient (API), not an impurity [1]. Certified reference materials of (1S,4R) Sertraline Hydrochloride are produced under ISO 17034 and ISO/IEC 17025 accreditation, with multi-traceability to EP and USP primary standards .

Regulatory compliance Pharmacopeial standards Impurity profiling

Stereochemical Configuration and Physicochemical Property Differentiation: trans-(1S,4R) versus cis-(1S,4S) Sertraline

The (1S,4R) sertraline isomer possesses a trans configuration, distinguishing it fundamentally from the cis-(1S,4S) configuration of the therapeutic API [1]. Crystalline sertraline enantiomers exhibit distinct solid-state properties compared to racemic sertraline hydrochloride salt forms. Specifically, the crystalline sertraline enantiomer is relatively less polymorphic compared to sertraline-HCl salt [2]. Binary melting point phase diagram analysis and spectroscopy have confirmed that the sertraline racemate behaves as a true racemic compound rather than a conglomerate, with different thermal and solubility characteristics than the isolated enantiomers [2]. The trans-(1S,4R) isomer is one of the two trans diastereomers produced during sertraline synthesis, along with trans-(1R,4S); the cis diastereomers are (1S,4S) and (1R,4R) [1].

Stereochemistry Solid-state characterization Polymorphism

Chiral Separation and Enantiomeric Purity Method Validation: Baseline Resolution of (1S,4R) from Other Isomers

A reversed-phase HPLC method using CYCLOBOND I 2000 DM (dimethylated β-cyclodextrin) chiral stationary phase achieved complete separation of sertraline enantiomers and process-related chiral impurities, including the (1S,4R) isomer [1]. The method was validated for determining enantiomeric purity of sertraline HCl in drug substances and formulations, with optimized conditions including pH control, buffer concentration, organic modifier selection, flow rate, and temperature parameters [1]. While quantitative resolution factors (Rs) between specific isomers were not explicitly reported in the abstract, the method demonstrated capability to separate not only sertraline enantiomers but also process-related chiral impurities [1]. Multiple validated chiral separation methods exist for this compound class, including those using amylose-based stationary phases and microemulsion electrokinetic chromatography approaches [2].

Chiral chromatography Method validation Enantiomeric impurity determination

(1S,4R) Sertraline Hydrochloride: Validated Application Scenarios Based on Quantitative Evidence


Pharmaceutical Quality Control: Enantiomeric Purity Testing of Sertraline Hydrochloride API and Finished Drug Products

Quality control laboratories in pharmaceutical manufacturing and contract testing organizations use (1S,4R) Sertraline Hydrochloride as a certified reference standard to quantify the trans-(1S,4R) impurity in sertraline active pharmaceutical ingredient and finished formulations. Validated chiral HPLC methods enable baseline resolution and quantification of this impurity in under 15 minutes [1]. The compound's designation as EP Impurity A and USP Related Compound A makes it a mandatory reference material for pharmacopeial compliance and ANDA submissions . Procurement of ISO 17034-certified reference standards with documented traceability to EP/USP primary standards ensures regulatory acceptance of analytical data .

Analytical Method Development and Validation for Chiral Separation

Analytical scientists developing and validating chiral HPLC or UPLC methods for sertraline impurity profiling require authentic (1S,4R) Sertraline Hydrochloride as a system suitability standard and calibration reference. The compound's distinct relative retention time (RRT = 0.89 relative to the (1S,4S) API) [1] serves as a critical system suitability parameter for method transfer and routine QC testing. Multiple validated chiral stationary phases, including amylose tris(3-chloro-5-methylphenylcarbamate) and dimethylated β-cyclodextrin-based CSPs, have been demonstrated to resolve this isomer from other stereoisomers and process impurities [1][2].

Stability Studies and Forced Degradation Assessment

Pharmaceutical development scientists conducting stability studies and forced degradation assessments of sertraline formulations use (1S,4R) Sertraline Hydrochloride reference standards to monitor potential epimerization or stereochemical inversion during storage and stress conditions. The validated single-run chiral HPLC methods capable of simultaneous assay and impurity determination [1] enable efficient monitoring of enantiomeric purity changes over shelf life, supporting ICH stability guideline compliance and regulatory dossier preparation. The distinct crystalline properties of sertraline enantiomers compared to racemic salt forms [3] further necessitate isomer-specific standards for accurate solid-state characterization.

Academic and Industrial Research on Stereoselective Pharmacology and Toxicology

Research laboratories investigating the stereoselective pharmacological and toxicological properties of sertraline isomers utilize (1S,4R) Sertraline Hydrochloride as a reference compound for in vitro binding studies, functional assays, and comparative pharmacology experiments. While quantitative IC₅₀ or Kᵢ data for the (1S,4R) isomer are not available in the open literature, the compound's well-characterized stereochemical identity and chromatographic behavior [1][2] enable reproducible experimental design. Researchers should note that the compound is supplied for research use only and is not intended for diagnostic or therapeutic applications .

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